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Compound of Interest

tert-Butyl ((1S,2S)-2-
Compound Name:
hydroxycyclohexyl)carbamate

Cat. No.: B121067

An In-depth Technical Guide on the Structure and Utility of tert-Butyl ((1S,2S)-2-
hydroxycyclohexyl)carbamate

Abstract

This technical guide provides a comprehensive analysis of tert-Butyl ((1S,2S)-2-
hydroxycyclohexyl)carbamate, a valuable chiral building block in modern organic synthesis.
The document elucidates the molecule's precise three-dimensional structure, stereochemistry,
and conformational preferences. It further details a standard, reliable protocol for its synthesis
via Boc-protection of (1S,2S)-2-aminocyclohexanol, explaining the mechanistic rationale
behind the procedure. A thorough characterization section outlines the expected spectroscopic
signatures (*H NMR, 3C NMR, IR) based on established principles and data from analogous
structures. Finally, the guide discusses the compound's critical role as a chiral synthon,
highlighting the application of the protected 1,2-amino alcohol motif in the development of
complex pharmaceutical agents. This document is intended for researchers, chemists, and
professionals in the field of drug discovery and process development.

Chemical Identity and Molecular Structure

tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate is a carbamate-protected chiral amino
alcohol. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the
primary amine, preventing its participation in undesired side reactions while being readily
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removable under acidic conditions.[1] This feature makes the compound an ideal intermediate
for multi-step syntheses.

Nomenclature and Chemical Identifiers

The identity of this compound is established by the following identifiers:

Identifier Value

tert-butyl N-[(1S,2S)-2-

UPAC Name hydroxycyclohexyllcarbamate

CAS Number 145166-06-9[2]

Molecular Formula C11H21NO3][3]

Molecular Weight 215.29 g/mol [3]

Synonyms N-Boc-(1S,2S)-2-aminocyclohexanol

Stereochemistry and Conformational Analysis

The stereochemical integrity of this molecule is central to its function as a chiral building block.

o Absolute Configuration: The prefixes (1S, 2S) define the absolute stereochemistry at the two
chiral centers on the cyclohexane ring. The carbon atom bearing the hydroxyl group is
assigned 'S’ configuration, and the adjacent carbon bearing the carbamate group is also
assigned 'S' configuration. This results in a trans relationship between the hydroxyl and
carbamate substituents.

o Conformational Preference: The cyclohexane ring predominantly adopts a stable chair
conformation to minimize steric strain. In the most stable conformation, the two bulky
substituents—the hydroxyl group and the N-Boc-carbamate group—occupy equatorial
positions. This arrangement minimizes unfavorable 1,3-diaxial interactions, which would
destabilize the molecule. The hydrogen atoms at C1 and C2 are therefore in axial positions.

Physicochemical Properties
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The physical properties of the compound are critical for its handling, storage, and use in

reactions.

Property Value Source
White to off-white powder or

Appearance _ (2]
solid

N Keep in a dark place, sealed in

Storage Conditions BLDpharm([4]
dry, 2-8°C

Molecular Formula C11H21NO3 [3]

Molecular Weight 215.29 [3]

Purity >97% (Typical) [3]

Note: Experimental values for properties such as melting point and boiling point are not
consistently reported in publicly available literature.

Synthesis and Purification

The most direct and widely adopted method for preparing tert-Butyl ((1S,2S)-2-
hydroxycyclohexyl)carbamate is the nucleophilic attack of the amine in (1S,2S)-2-
aminocyclohexanol on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc20).[1]

Causality of the Synthetic Method

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair
of electrons on the nitrogen atom of the amino alcohol acts as the nucleophile. Di-tert-butyl
dicarbonate is an excellent electrophile due to the two electron-withdrawing carbonyl groups.
The reaction is often performed in the presence of a mild base, such as triethylamine or sodium
bicarbonate, to neutralize the acidic byproducts, although it can also proceed without an
external base. The stability of the t-butyl cation makes the t-butoxycarbonyl group an excellent
leaving group in the intermediate, which readily decomposes to carbon dioxide and tert-
butoxide.[1]

Representative Experimental Protocol
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 Dissolution: Dissolve (1S,2S)-2-aminocyclohexanol (1.0 equiv) in a suitable solvent such as
tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a
magnetic stirrer.

» Reagent Addition: To this solution, add di-tert-butyl dicarbonate (Boc20, 1.05 equiv). If
desired, a non-nucleophilic base like triethylamine (1.1 equiv) can be added.

o Reaction: Stir the mixture at room temperature (approx. 20-25°C) overnight (12-18 hours).
The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the
starting amine is fully consumed.

o Workup:
o Concentrate the reaction mixture under reduced pressure to remove the solvent.
o Dissolve the residue in a water-immiscible organic solvent like ethyl acetate.

o Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water,
and saturated sodium bicarbonate solution to remove any unreacted base and byproducts.

« |solation: Dry the organic layer over anhydrous sodium sulfate (NazSOa), filter, and
concentrate under reduced pressure to yield the crude product.

 Purification: If necessary, purify the crude product by flash column chromatography on silica
gel or by recrystallization to obtain the final product in high purity.

Synthesis Workflow Diagram
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Caption: Workflow for the Boc-protection of (1S,2S)-2-aminocyclohexanol.
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Predicted Spectroscopic and Analytical
Characterization

While a definitive, peer-reviewed spectrum for this specific compound is not readily available,
its spectroscopic characteristics can be reliably predicted based on its structure and data from
analogous compounds.[5]

'H NMR Spectroscopy

» Boc Group (-C(CHs)3): A sharp, prominent singlet integrating to 9 protons, expected around &
1.4-1.5 ppm.

Cyclohexyl Protons (-CHz-): A series of complex, overlapping multiplets between 6 1.2-2.1
ppm, corresponding to the 8 methylene protons on the ring.

Methine Proton (-CH-N): A broad multiplet for the proton attached to the carbon bearing the
carbamate, expected around & 3.4-3.6 ppm. Its axial position results in couplings to adjacent
axial and equatorial protons.

Methine Proton (-CH-O): A multiplet for the proton on the carbon bearing the hydroxyl group,
expected around & 3.6-3.8 ppm.

Amide Proton (-NH-): A broad singlet or doublet (due to coupling with the adjacent CH)
around 6 4.5-5.5 ppm.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration-dependent,
typically between & 2.0-4.0 ppm.

3C NMR Spectroscopy

e Boc Methyl Carbons (-C(CHs)s): A sharp signal around & 28.4 ppm.
e Boc Quaternary Carbon (-C(CHs)s): A signal around 6 79.0-80.0 ppm.

e Cyclohexyl Methylene Carbons (-CH2-): Multiple signals for the four distinct methylene
carbons, expected in the range of 6 24.0-35.0 ppm.
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o Methine Carbon (-CH-N): The carbon attached to the carbamate group, expected around &
55.0-58.0 ppm.

e Methine Carbon (-CH-O): The carbon attached to the hydroxyl group, expected around o
72.0-75.0 ppm.

e Carbamate Carbonyl (C=0): The carbonyl carbon of the Boc group, expected around &
155.0-157.0 ppm.

Infrared (IR) Spectroscopy

o O-H Stretch: A broad absorption band around 3300-3500 cm~1 corresponding to the alcohol
group.

e N-H Stretch: A sharp to medium absorption band around 3350-3450 cm~1 from the
carbamate N-H.

e C-H Stretch: Sharp peaks just below 3000 cm~1 (2850-2950 cm~1) from the aliphatic C-H
bonds.

e C=0 Stretch: A very strong, sharp absorption band around 1680-1700 cm~1, characteristic of
the carbamate carbonyl group.

Applications in Organic Synthesis

The primary value of tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate lies in its utility as
a chiral synthon. It provides a rigid cyclohexane scaffold with a precisely defined trans-1,2-
amino alcohol functionality. This structural motif is prevalent in numerous biologically active
molecules and natural products.

Role as a Chiral Building Block

This intermediate allows for the stereocontrolled introduction of a functionalized cyclohexane
ring into a target molecule. The Boc-protected amine and the free hydroxyl group can be
manipulated selectively:

e The hydroxyl group can be oxidized, alkylated, or converted into a leaving group for
substitution reactions.
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e The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid in
DCM) to reveal the primary amine, which can then undergo a wide range of transformations
such as amidation, alkylation, or reductive amination.[6]

The use of structurally related N-Boc-protected aminocyclohexanols is a validated strategy in
pharmaceutical synthesis. For instance, tert-butyl N-((1R,2S,5S)-2-amino-5-
(dimethylcarbamoyl)cyclohexyl)carbamate is a key intermediate in the synthesis of Edoxaban,
a direct factor Xa inhibitor used as an anticoagulant. Similarly, tert-butyl((1R,4R)-4-
hydroxycyclohexyl)carbamate is a crucial precursor in the synthesis of ARV-110, a PROTAC
androgen receptor degrader.[6] These examples underscore the strategic importance of this
class of chiral intermediates in modern drug development.

Logical Utility Diagram

tert-Butyl ((1S,2S)-2-

hydroxycyclohexyl)carbamate

Pathway A: Amine Deprgtection

Acidic Conditions
(e.g., TFA/DCM)

Pathway\B: Hydroxyl Modification

(1S,2S)-2-Aminocyclohexanol Oxidation, Alkylation,
(Protected OH optional) Esterification

etc. Derivative
N\ /.

<

Complex Target Molecule

[Amidation, AIkyIationj (Modified Cyclohexane)

(e.g., Pharmaceutical)

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://patents.google.com/patent/CA3087004A1/en
https://patents.google.com/patent/CA3087004A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Synthetic utility showing independent modification pathways.

Safety and Handling

General Handling: Use standard personal protective equipment (PPE), including safety
glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a
chemical fume hood.

Health Hazards: While specific toxicity data is limited, compounds of this class may cause
skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and
eyes.

Stability: The compound is generally stable under recommended storage conditions. Avoid
strong oxidizing agents and strong acids (which will cleave the Boc group).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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